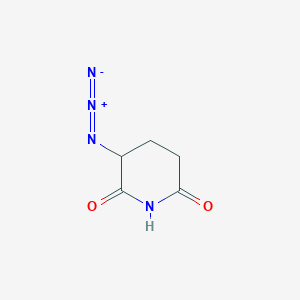
3-Azidopiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Azidopiperidine-2,6-dione” is a heterocyclic organic compound . It has gained significant attention in recent years due to its diverse range of properties and potential applications in various fields of research and industry.
Synthesis Analysis
Several methods have been developed for the synthesis of “this compound”. One such method involves the reaction of piperidine-2,6-dione with sodium azide in a polar solvent such as dimethylformamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H6N4O2 . The compound can be characterized using various analytical techniques, including NMR spectroscopy, IR spectroscopy, and X-ray crystallography.
Scientific Research Applications
Synthesis and Aromatase Inhibitory Activity
Research has shown that derivatives of 3-azidopiperidine-2,6-dione, such as 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione, exhibit significant in vitro inhibition of human placental aromatase. This enzyme is crucial for converting androgens to estrogens. These compounds are of interest as potential drugs for endocrine therapy in hormone-dependent tumors like breast cancer (Staněk et al., 1991).
Selective Inhibition of Cholesterol Side-Chain Cleavage
Studies have also explored the structural features influencing the efficacy of this compound analogues as inhibitors of desmolase and aromatase enzymes. These enzymes play a role in cholesterol and estrogen biosynthesis, making these analogues significant in the context of hormone-dependent diseases (Foster et al., 1983).
Environmental-Friendly Synthesis Methods
Recent advancements include the development of environmentally friendly synthesis methods for compounds like 3-cyanopiperidin-2,6-diones, which are key intermediates in the synthesis of several drugs and natural products. This approach highlights the ongoing efforts to make drug synthesis more sustainable and less harmful to the environment (Paprocki et al., 2019).
Potential Anticonvulsant Agents
There's also research into the synthesis of 3,5-diarylpiperidin-2,6-dione derivatives, which have shown promising results as anticonvulsant agents. This expands the potential therapeutic applications of this compound derivatives (Babu et al., 2012).
Versatile Organic Substrates
3-Ylidenepiperazine-2,5-diones, related to this compound, are highlighted as versatile organic substrates in chemical reactions. Their ability to undergo various addition reactions makes them valuable in synthesizing natural products and analogues (Liebscher & Jin, 1999).
Biochemical Analysis
Biochemical Properties
It is known that the compound is a key intermediate in the biosynthesis of indigoidine, a microbial blue pigment . The L-glutamine tethered to the indigoidine assembly line is first offloaded and cyclized by the thioesterase domain to form 3-Azidopiperidine-2,6-dione .
Cellular Effects
It is known that derivatives of piperidine-2,6-dione can reduce the expression levels of the widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression levels . These effects are useful for the treatment of sickle cell disease and β-thalassemia .
Molecular Mechanism
It is known that the compound is dehydrogenated by the oxidation domain and finally dimerized to yield indigoidine .
Metabolic Pathways
It is known that the compound is a key intermediate in the biosynthesis of indigoidine .
properties
IUPAC Name |
3-azidopiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-9-8-3-1-2-4(10)7-5(3)11/h3H,1-2H2,(H,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYBLAXLGAQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2812644.png)
![N-(4-methoxybenzyl)-2-[6-(2-methoxyphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2812645.png)



![2-[(Phenylsulfonyl)(2-pyridinyl)amino]acetic acid](/img/structure/B2812650.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid](/img/structure/B2812652.png)
![Imidazo[1,2-b]pyridazine-3-sulfonyl chloride](/img/structure/B2812654.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2812658.png)


![3-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B2812662.png)
![3-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2812663.png)